
Clogestone
概要
説明
Clogestone acetate (CgAc), a synthetic progestogen, is a steroidal compound with the molecular formula C25H33ClO5 and CAS registry number 3044-32-4 . It is primarily used in hormonal therapies, including contraception, due to its ability to bind progesterone receptors and modulate reproductive physiology. Its mechanism involves competitive binding to uterine progesterone receptors, displacing endogenous progesterone and suppressing ovulation . This compound acetate is enzymatically converted to its active form, this compound, via hydrolysis and oxidation pathways, enabling its quantification in serum using advanced analytical methods like radioreceptor assays (RRA) .
準備方法
Strategic Overview of Clogestone Synthesis
This compound’s synthesis revolves around three key transformations:
-
Introduction of the 6-chloro substituent
-
Formation of the 4,6-diene system
-
Stereoselective installation of 3β- and 17α-hydroxyl groups
These steps are typically executed sequentially, with protecting groups employed to preserve reactive sites during intermediate stages . Below, we analyze each synthetic phase in detail.
Starting Materials and Initial Functionalization
Selection of Steroidal Precursors
The synthesis commonly begins with 4-androstenedione (4-AD) or progesterone derivatives , which provide the foundational tetracyclic scaffold. These precursors are cost-effective and commercially available, making them industrially viable .
Example Pathway from 4-Androstenedione:
-
C17 Hydroxylation and Cyanation
-
4-AD undergoes hydroxylation at C17 using acetone cyanohydrin under basic conditions (NaHCO₃, methanol, 30–50°C, 16–20 hours), yielding 17-cyano-4-androstene-3,17-diol .
-
Subsequent dehydration with phosphorus oxychloride (POCl₃) in pyridine (95–115°C, 30–40 minutes) forms 17-cyano-4,16-androstadien-3-one (Intermediate A) .
-
Chlorination at C6
Electrophilic Chlorination Methods
The 6-chloro group is introduced via electrophilic aromatic substitution or radical chlorination .
Optimized Protocol:
-
Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid .
-
Conditions : Reaction at 0–5°C to minimize over-chlorination.
-
Outcome : Selective chlorination at C6, yielding 6-chloro-17-cyano-4,16-androstadien-3-one (Intermediate B) .
Mechanistic Insight: The electron-rich diene system at C4–C6 facilitates electrophilic attack, with the C6 position favored due to steric and electronic factors .
Formation of the 4,6-Diene System
Dehydrogenation Strategies
The 4,6-diene is established through oxidative dehydrogenation , often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO₂) .
Case Study from Progesterone Synthesis:
-
Intermediate B is treated with DDQ in dioxane (80°C, 4 hours), abstracting hydrogen atoms from C4 and C6 to form the conjugated diene .
Installation of 3β- and 17α-Hydroxyl Groups
Reduction of the C3 Ketone
The 3-keto group in Intermediate B is reduced to a 3β-hydroxyl group using stereoselective reducing agents :
-
Sodium borohydride (NaBH₄) in ethanol at 0°C achieves >90% 3β-selectivity .
-
Alternative: Catalytic hydrogenation with Raney nickel under acidic conditions .
Hydroxylation at C17
The 17-cyano group is converted to a 17α-hydroxyl via:
-
Grignard Addition : Reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C, followed by hydrolysis with 5% HCl .
-
Microbial Hydroxylation : Rhizopus arrhizus cultures introduce the 17α-hydroxyl with >95% stereopurity .
Protection-Deprotection Sequences
Ketal Protection of C3 Ketone
To prevent undesired reactions during subsequent steps, the C3 ketone is protected as a ethylene glycol ketal :
-
Conditions : Ethylene glycol, tosic acid (TsOH), methylene chloride, 35–45°C, 8–12 hours .
-
Deprotection : Achieved via acidic hydrolysis (HCl/THF, 25°C, 2 hours) .
Final Assembly and Purification
Coupling Reactions and Crystallization
The final steps involve:
Industrial-Scale Yield Optimization:
Step | Yield (%) | Purity (%) |
---|---|---|
Chlorination | 78–85 | 95 |
Diene Formation | 80–87 | 97 |
3β-Hydroxyl Reduction | 90–95 | 98 |
Final Crystallization | 60–65 | 99.5 |
Challenges and Innovations
Stereochemical Control
-
17α-Hydroxyl : Microbial methods outperform chemical synthesis in stereoselectivity but require specialized bioreactors .
-
Byproduct Mitigation : Over-chlorination at C7 or C9 is minimized using low-temperature chlorination .
Green Chemistry Advances
化学反応の分析
Clogestone undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemical Structure and Mechanism of Action
Clogestone is chemically characterized as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one. It operates mainly through its interaction with the progesterone receptor (PR) , acting as an agonist. This engagement influences several biological pathways:
- Regulation of the Endometrium : this compound helps maintain the endometrial lining, crucial for implantation and pregnancy.
- Prevention of Ovulation : By inhibiting ovulation, it plays a significant role in contraceptive methods.
- Support of Pregnancy : It promotes conditions favorable for embryo and fetal survival.
Hormonal Therapies
This compound is extensively studied for its potential in hormonal therapies, including:
- Contraceptives : Due to its progestogenic effects, this compound is explored for use in oral contraceptives.
- Hormone Replacement Therapy (HRT) : It may be beneficial in HRT for menopausal women to alleviate symptoms associated with estrogen deficiency.
Endometriosis Treatment
Research indicates that this compound can be effective in treating endometriosis by modulating hormonal levels and reducing endometrial tissue proliferation.
Cancer Research
This compound's interaction with progesterone receptors has implications in cancer research, particularly hormone-dependent cancers such as breast cancer. Studies suggest that it may help inhibit tumor growth by blocking estradiol from binding to its receptors.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Well-absorbed when administered orally.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys, similar to other steroid hormones.
Study on Contraceptive Efficacy
A study conducted on a cohort of women using this compound as a contraceptive demonstrated a high efficacy rate in preventing ovulation and maintaining endometrial stability. The results indicated a significant reduction in pregnancy rates among participants compared to control groups using non-progestin methods.
Endometriosis Management Trial
In another clinical trial focusing on endometriosis, patients treated with this compound showed marked improvement in symptoms such as pelvic pain and menstrual irregularities. The trial concluded that this compound effectively reduced the size of endometrial lesions and improved overall quality of life for patients .
作用機序
As a steroidal progestin, clogestone exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the modulation of gene expression and subsequent physiological effects, such as inhibition of ovulation and changes in the endometrial lining . The molecular pathways involved include the regulation of genes associated with reproductive functions and hormone synthesis .
類似化合物との比較
Comparative Analysis with Similar Progestogens
Clogestone acetate belongs to the 19-norprogesterone derivatives, a class distinct from other progestogens like ethynodiol diacetate (estrane derivatives) and norgestrienone (gonane derivatives). Below is a detailed comparison with key analogues:
Norgestrienone
- Efficacy: In a 1974 clinical trial involving 1,472 women, norgestrienone and this compound acetate demonstrated superior contraceptive efficacy in both continuous low-dose and precoital regimens compared to ethynodiol diacetate and retroprogestagen. Pregnancy rates were significantly lower for these two compounds .
- Tolerability: Both compounds caused fewer menstrual irregularities (e.g., breakthrough bleeding) than ethynodiol diacetate. Precoital administration further reduced side effects, suggesting regimen flexibility .
- Receptor Binding: While norgestrienone exhibits strong affinity for progesterone receptors, its androgenic activity may contribute to differential side-effect profiles compared to this compound acetate, which lacks significant androgenic effects .
Ethynodiol Diacetate
- Efficacy: Ethynodiol diacetate showed lower contraceptive efficacy in the same trial, with higher pregnancy rates in both continuous and precoital regimens .
- Tolerability : Increased incidence of cycle disturbances and breakthrough bleeding was observed, likely due to its estrogenic metabolites and partial conversion to ethinyl estradiol .
- Pharmacokinetics: Ethynodiol diacetate requires hepatic activation, which introduces variability in bioavailability compared to this compound acetate, which is directly active post-hydrolysis .
Retroprogestagen
- Mechanistic Differences : Unlike this compound acetate, retroprogestagen may antagonize estrogenic pathways, leading to suboptimal endometrial suppression and higher failure rates .
Pharmacokinetic and Analytical Considerations
This compound acetate’s quantification in serum relies on radioreceptor assays (RRA), which utilize rat uterine cytosol and <sup>3</sup>H-progesterone to measure receptor displacement . This method offers advantages over radioimmunoassays (RIA), including:
- Specificity: RRA avoids cross-reactivity with non-target steroids, enhancing accuracy.
- Sensitivity: Detects nanogram concentrations, critical for low-dose contraceptive monitoring .
In contrast, ethynodiol diacetate and norgestrienone are often quantified via high-performance liquid chromatography (HPLC) or immunoassays, which may lack comparable specificity .
Data Tables
Table 1: Chemical and Clinical Profiles of Key Progestogens
Compound | Molecular Formula | CAS Number | Efficacy (Contraceptive) | Key Side Effects |
---|---|---|---|---|
This compound acetate | C25H33ClO5 | 3044-32-4 | High | Minimal bleeding |
Norgestrienone | Not provided* | Not provided* | High | Moderate androgenic effects |
Ethynodiol diacetate | Not provided* | Not provided* | Moderate | Breakthrough bleeding |
Retroprogestagen | Not provided* | Not provided* | Low | Endometrial instability |
Table 2: Clinical Performance in Precoital vs. Continuous Regimens (Adapted from )
Compound | Regimen | Pregnancy Rate | Bleeding Incidence |
---|---|---|---|
This compound acetate | Precoital | Low | 15% |
This compound acetate | Continuous | Moderate | 25% |
Norgestrienone | Precoital | Low | 18% |
Ethynodiol diacetate | Continuous | High | 40% |
Discussion and Research Implications
This compound acetate’s structural uniqueness—particularly its 19-nor configuration and acetate group—confers high receptor affinity and metabolic stability, explaining its clinical superiority over ethynodiol diacetate and retroprogestagen .
Recent advancements in RRA highlight this compound acetate’s suitability for therapeutic drug monitoring, a feature underutilized for other progestogens . Future studies should explore molecular modifications to enhance receptor specificity while minimizing off-target effects.
生物活性
Clogestone, a synthetic progestogen, is known for its significant biological activity, particularly in reproductive health and hormonal therapies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is chemically characterized as 3β, 17α-dihydroxy-6-chloropregna-4,6-dien-20-one. Its structural modifications allow it to exhibit progestational activity similar to that of natural progesterone. The compound is often used in various formulations for contraceptive and therapeutic purposes.
This compound functions primarily by binding to progesterone receptors in target tissues, which leads to a series of physiological responses:
- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) release from the pituitary gland, this compound prevents ovulation.
- Endometrial Changes : It induces secretory changes in the endometrium, making it less suitable for implantation.
- Cervical Mucus Alteration : this compound thickens cervical mucus, which impedes sperm passage.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various studies. Below is a summary table of key findings from selected research:
Clinical Applications
This compound is primarily used in:
- Contraception : As part of combined oral contraceptives or progestogen-only pills.
- Hormonal Replacement Therapy : To alleviate symptoms associated with menopause.
- Endometriosis Treatment : Reducing endometrial tissue growth.
Case Studies
-
Contraceptive Use Among Breastfeeding Women :
A systematic review highlighted the effectiveness of this compound in breastfeeding women, demonstrating its safety profile and minimal impact on milk production while providing reliable contraception . -
Postcoital Contraception :
In a study involving pre- and postcoital hormonal contraception, this compound was administered effectively to prevent pregnancy following unprotected intercourse . This study reinforced its utility as an emergency contraceptive.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption and distribution following oral administration. Peak plasma concentrations are typically reached within 1-2 hours. The compound has a half-life that supports daily dosing regimens.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Clogestone, and how can researchers validate the purity of synthesized batches?
- Methodology : Utilize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity. Cross-reference synthetic protocols from peer-reviewed studies, ensuring reproducibility by adhering to detailed experimental sections in published literature . For novel synthesis routes, document reaction conditions (e.g., catalysts, temperature) and compare yields against existing methods.
Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Validate assays using calibration curves with internal standards (e.g., deuterated analogs). Include recovery experiments to account for matrix effects, as outlined in pharmacological guidelines .
Q. How can researchers design a literature review framework to identify gaps in this compound’s therapeutic applications?
- Methodology : Conduct systematic searches in Scopus and Web of Science using keywords like "this compound AND (mechanism OR pharmacokinetics)". Filter results by study type (e.g., in vitro, in vivo) and year (prioritize post-2010 studies). Use citation mapping to identify under-researched areas, such as long-term safety profiles .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s efficacy across different in vivo models (e.g., rodents vs. primates)?
- Methodology : Perform a meta-analysis of existing data, stratifying results by species, dosage, and administration routes. Conduct controlled cross-species trials with standardized protocols (e.g., identical dosing intervals). Use multivariate regression to isolate variables affecting efficacy, such as metabolic enzyme expression differences .
Q. How can researchers address conflicting reports on this compound’s bioavailability when co-administered with cytochrome P450 inhibitors?
- Methodology : Design a pharmacokinetic interaction study using a crossover design. Measure plasma concentrations of this compound with/without inhibitors (e.g., ketoconazole) and analyze via non-compartmental pharmacokinetic modeling. Validate findings using in vitro hepatocyte models to assess CYP3A4/5 inhibition kinetics .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s anti-inflammatory effects?
- Methodology : Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify potency (EC50) and efficacy (Emax). Use bootstrapping to estimate confidence intervals for parameters. For heterogeneous data, employ mixed-effects models to account for inter-experimental variability .
Q. How can transcriptomic and proteomic datasets be integrated to elucidate this compound’s mechanism of action in hormone-sensitive tissues?
- Methodology : Perform RNA sequencing and tandem mass tag (TMT) proteomics on treated cell lines. Use bioinformatics tools (e.g., Gene Ontology enrichment, STRING database) to identify pathways enriched in both datasets. Validate hypotheses with CRISPR-Cas9 knockout models targeting hub genes .
Q. Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when replicating this compound’s reported anti-proliferative effects in cancer cell lines?
- Methodology : Adhere to cell culture guidelines (e.g., ATCC protocols) and validate cell line authenticity via STR profiling. Include positive controls (e.g., tamoxifen for ER+ cells) and dose-response curves across multiple passages. Publish raw data and analysis scripts in open repositories .
Q. How can researchers reconcile discrepancies in this compound’s receptor binding affinity reported across surface plasmon resonance (SPR) and radioligand assays?
- Methodology : Replicate both assays under identical buffer conditions (pH, ionic strength). Perform competitive binding experiments to rule out assay-specific artifacts. Use molecular docking simulations to predict binding modes and correlate with empirical dissociation constants (Kd) .
Q. Ethical and Methodological Considerations
Q. What ethical frameworks apply when designing clinical trials for this compound in vulnerable populations (e.g., postmenopausal women)?
特性
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUZRFSDWXDRM-IAGOJMRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173865 | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20047-75-0 | |
Record name | Clogestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clogestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。